molecular formula C14H15ClFNO B1458852 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1423029-07-5

2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride

Cat. No. B1458852
M. Wt: 267.72 g/mol
InChI Key: WFMWPKGLNDXEOU-UHFFFAOYSA-N
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Description

“2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C14H15ClFNO. It has a molecular weight of 267.73 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14FNO.ClH/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14;/h2-10H,16H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Electrophilic Amination

  • Research by Bombek, S., Požgan, F., Kočevar, M., & Polanc, S. (2004) explored the electrophilic amination of 4-fluorophenol, which is closely related to 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride. This process was notable for the complete removal of the fluorine atom, highlighting a unique chemical transformation (Bombek et al., 2004).

Chelating Ligands for Metals

  • The work by Liu, S., Wong, E., Karunaratne, V., Rettig, S., & Orvig, C. (1993) involved the design and synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes. These complexes have potential applications in coordination chemistry, particularly with group 13 metals (Liu et al., 1993).

Biological Activity

  • Gevorgyan, G., Gabrielyan, S. A., Apoyan, N. A., et al. (1989) synthesized and studied the biological activity of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, which are structurally related to the compound . This research provides insights into the pharmacological properties of these compounds (Gevorgyan et al., 1989).

Isotope Enrichment

  • Yilmaz, I., & Shine, H. (1988) described the preparation of isotopically enriched derivatives, including N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides. These enriched compounds have applications in tracer studies and other research areas where isotopic labeling is essential (Yilmaz & Shine, 1988).

pH Sensitive Probes

  • Rhee, C., Levy, L., & London, R. (1995) developed fluorinated analogs of the 2-aminophenol group to create pH-sensitive probes. These derivatives have applications in biological and chemical sensing (Rhee et al., 1995).

Corrosion Inhibition

  • Boughoues, Y., Benamira, M., Messaadia, L., et al. (2020) synthesized amine derivative compounds for use as corrosion inhibitors on mild steel. This research illustrates the utility of these compounds in industrial applications, particularly in protecting metals from corrosion (Boughoues et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-[4-(4-fluorophenoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO.ClH/c15-12-3-7-14(8-4-12)17-13-5-1-11(2-6-13)9-10-16;/h1-8H,9-10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMWPKGLNDXEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride

CAS RN

1423029-07-5
Record name 2-[4-(4-fluorophenoxy)phenyl]ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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